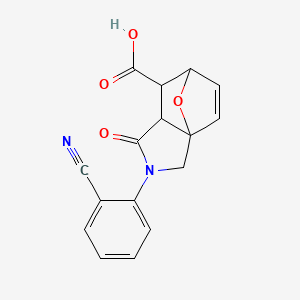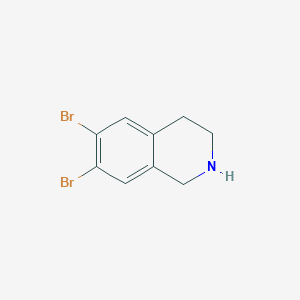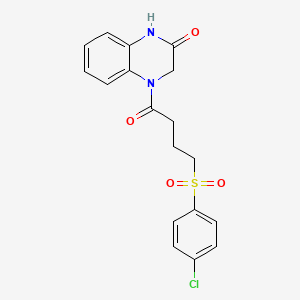![molecular formula C16H15FN2O2S B2899192 2-(ethylsulfonyl)-1-(2-fluorobenzyl)-1H-benzo[d]imidazole CAS No. 886902-95-0](/img/structure/B2899192.png)
2-(ethylsulfonyl)-1-(2-fluorobenzyl)-1H-benzo[d]imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(ethylsulfonyl)-1-(2-fluorobenzyl)-1H-benzo[d]imidazole is a chemical compound that has been studied for its potential use in scientific research. It is a synthetic compound that has been shown to have a range of biochemical and physiological effects, and has been used in various laboratory experiments to investigate its mechanism of action and potential applications.
作用机制
The mechanism of action of 2-(ethylsulfonyl)-1-(2-fluorobenzyl)-1H-benzo[d]imidazole is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer growth, inflammation, and neurological function. It has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in gene expression and cell growth, as well as the activity of certain signaling pathways such as NF-kappaB and MAPK.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit the growth and migration of cancer cells. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. In addition, it has been shown to have neuroprotective effects, protecting neurons from oxidative stress and other forms of damage.
实验室实验的优点和局限性
One advantage of using 2-(ethylsulfonyl)-1-(2-fluorobenzyl)-1H-benzo[d]imidazole in laboratory experiments is its potent anti-cancer activity, which makes it a useful tool for investigating the mechanisms of cancer growth and potential treatments. It also has anti-inflammatory and neuroprotective effects, which make it useful for studying the mechanisms of inflammation and neurological disorders. One limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments using this compound.
未来方向
There are many potential future directions for research on 2-(ethylsulfonyl)-1-(2-fluorobenzyl)-1H-benzo[d]imidazole. One area of research could be to investigate its potential use in combination with other anti-cancer drugs, to enhance their effectiveness and reduce the risk of drug resistance. Another area of research could be to investigate its potential use in treating other inflammatory conditions, such as psoriasis and inflammatory bowel disease. Additionally, further research could be done to investigate its mechanism of action and potential targets for drug development.
合成方法
The synthesis of 2-(ethylsulfonyl)-1-(2-fluorobenzyl)-1H-benzo[d]imidazole involves a multi-step process that begins with the reaction of 2-fluorobenzaldehyde with ethylamine to form the corresponding imine. This imine is then reacted with sulfonyl chloride to form the sulfonyl derivative, which is then cyclized to form the final product.
科学研究应用
2-(ethylsulfonyl)-1-(2-fluorobenzyl)-1H-benzo[d]imidazole has been used in a variety of scientific research applications, including studies of cancer, inflammation, and neurological disorders. It has been shown to have anti-cancer properties, and has been used in studies of breast cancer, lung cancer, and leukemia. It has also been studied for its potential use in treating inflammatory conditions such as rheumatoid arthritis and multiple sclerosis, as well as neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-ethylsulfonyl-1-[(2-fluorophenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2S/c1-2-22(20,21)16-18-14-9-5-6-10-15(14)19(16)11-12-7-3-4-8-13(12)17/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVMUOPHFHMANZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-fluorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2899111.png)
![N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/no-structure.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2899113.png)

![3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-dione](/img/structure/B2899121.png)
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2899122.png)


![8'-chloro-4'-oxo-N-phenethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide](/img/structure/B2899126.png)

![6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B2899130.png)

![2-(1-benzylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2899132.png)